molecular formula C8H11Cl2F3N2 B6200954 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride CAS No. 2694729-17-2

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride

Cat. No.: B6200954
CAS No.: 2694729-17-2
M. Wt: 263.1
InChI Key:
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Description

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2. It is a derivative of benzene, featuring both methyl and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride typically involves multiple steps:

    Nitration: The starting material, 4-methyl-5-(trifluoromethyl)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 1,2-positions.

    Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting diamine is purified through recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The purified diamine is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can improve efficiency and safety. Additionally, large-scale purification techniques such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(trifluoromethyl)benzene-1,2-diamine: The base compound without the dihydrochloride salt.

    4,5-bis(trifluoromethyl)benzene-1,2-diamine: A similar compound with an additional trifluoromethyl group.

    3,4-diaminobenzotrifluoride: Another related compound with different substitution patterns.

Uniqueness

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2694729-17-2

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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